2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a complex organic compound with a unique structure that includes both acetyloxy and trifluoromethylsulfonyl groups
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves multiple steps. One common method includes the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The trifluoromethylsulfonyl group is often introduced via a sulfonylation reaction using trifluoromethanesulfonic anhydride .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The acetyloxy and trifluoromethylsulfonyl groups can be substituted under appropriate conditions.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development and testing.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds include other naphthalenecarboxylic acid derivatives with different substituents. For example:
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, methyl ester: Lacks the trifluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
2-Naphthalenecarboxylic acid, 4-(hydroxy)-, methyl ester: Contains a hydroxy group instead of an acetyloxy group, affecting its solubility and reactivity.
This compound’s unique combination of functional groups makes it particularly versatile and valuable in various fields of research and industry.
Properties
Molecular Formula |
C15H11F3O7S |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
methyl 4-acetyloxy-8-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C15H11F3O7S/c1-8(19)24-13-7-9(14(20)23-2)6-11-10(13)4-3-5-12(11)25-26(21,22)15(16,17)18/h3-7H,1-2H3 |
InChI Key |
DLHUTXJYJCAHES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC=C2OS(=O)(=O)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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